molecular formula C12H9ClO2S2 B15081766 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid CAS No. 16220-62-5

5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid

Cat. No.: B15081766
CAS No.: 16220-62-5
M. Wt: 284.8 g/mol
InChI Key: CMOAJAQRASZGTA-UHFFFAOYSA-N
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Description

5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and a thiophen-2-ylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid typically involves the following steps:

    Formation of the Thiophen-2-ylsulfanylmethyl Group: This can be achieved by reacting thiophene with a suitable sulfonyl chloride in the presence of a base.

    Chlorination of Benzoic Acid: The benzoic acid core is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The thiophen-2-ylsulfanylmethyl group is then coupled to the chlorinated benzoic acid under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrocarbon.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-2-ylsulfanylmethyl group can interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(thiophen-2-yl)-benzoic acid: Lacks the sulfanylmethyl group.

    2-(Thiophen-2-ylsulfanylmethyl)-benzoic acid: Lacks the chlorine atom.

    5-Chloro-2-(methylsulfanylmethyl)-benzoic acid: Has a methyl group instead of the thiophen-2-yl group.

Uniqueness

5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is unique due to the presence of both the chlorine atom and the thiophen-2-ylsulfanylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

CAS No.

16220-62-5

Molecular Formula

C12H9ClO2S2

Molecular Weight

284.8 g/mol

IUPAC Name

5-chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C12H9ClO2S2/c13-9-4-3-8(10(6-9)12(14)15)7-17-11-2-1-5-16-11/h1-6H,7H2,(H,14,15)

InChI Key

CMOAJAQRASZGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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